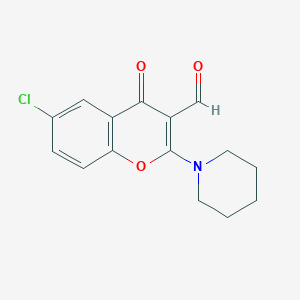
6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with a chloro substituent, a piperidinyl group, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions
Chromene Core Formation: The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Chloro Substitution: The chloro substituent can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidinyl Group Addition: The piperidinyl group can be added via nucleophilic substitution or reductive amination reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carboxylic acid
Reduction: 6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-methanol
Substitution: Various substituted chromenes depending on the nucleophile used
Scientific Research Applications
6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-3-carbaldehyde: Lacks the chloro and piperidinyl substituents.
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Lacks the piperidinyl group.
4-Oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde: Lacks the chloro substituent.
Uniqueness
6-Chloro-4-oxo-2-(piperidin-1-yl)-4H-chromene-3-carbaldehyde is unique due to the combination of its chloro, piperidinyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
445291-72-5 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
6-chloro-4-oxo-2-piperidin-1-ylchromene-3-carbaldehyde |
InChI |
InChI=1S/C15H14ClNO3/c16-10-4-5-13-11(8-10)14(19)12(9-18)15(20-13)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
YTDAGWCNSRARIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


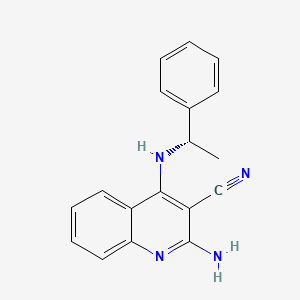
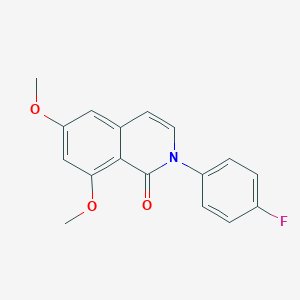


![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
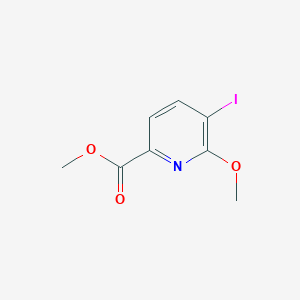
![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)
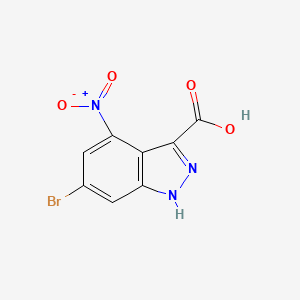
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
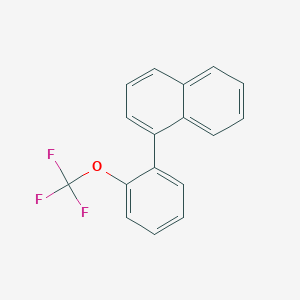
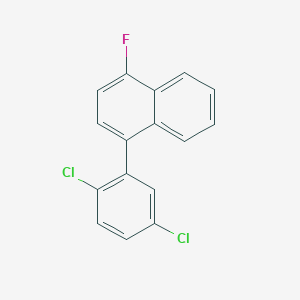
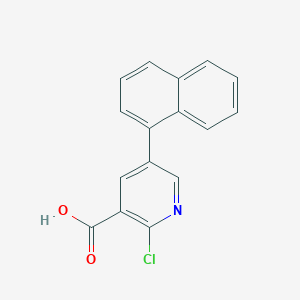
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
